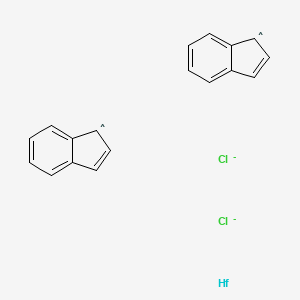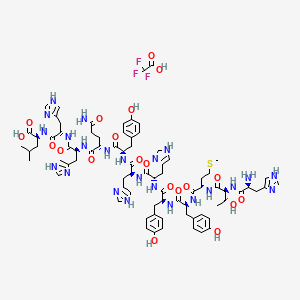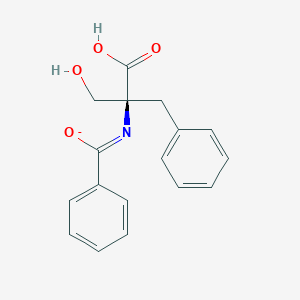
2-Hydroxyphenazin
Übersicht
Beschreibung
2-Hydroxyphenazine is a member of phenazines.
2-Hydroxyphenazine is a natural product found in Pseudomonas chlororaphis with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-OH-PHZ wurde als starkes antimikrobielles Mittel identifiziert. Es ist besonders wirksam gegen eine Reihe bakterieller Krankheitserreger, da es reaktive Sauerstoffspezies (ROS) erzeugen kann, die zelluläre Komponenten von Mikroben schädigen können . Dies macht es zu einem Kandidaten für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt.
Antifungal Applications
Die Verbindung zeigt eine signifikante antifungale Aktivität, die für die Kontrolle landwirtschaftlicher Pflanzenpathogene von entscheidender Bedeutung ist . Seine Fähigkeit, das Pilzwachstum zu hemmen, macht es zu einem potenziellen Biokontrollmittel und bietet eine umweltfreundliche Alternative zu chemischen Pestiziden.
Anticancer Potential
Forschungen haben gezeigt, dass 2-OH-PHZ möglicherweise Antitumoraktivitäten besitzt. Sein Mechanismus beinhaltet die Erzeugung von ROS, die die Apoptose in Krebszellen induzieren können . Dies eröffnet Möglichkeiten für seine Verwendung in der Krebstherapie, entweder allein oder in Kombination mit anderen Behandlungen.
Antiparasitic Effects
2-OH-PHZ zeigt auch vielversprechende Ergebnisse bei der Behandlung parasitärer Infektionen. Seine antiparasitären Wirkungen werden auf seine Redoxaktivität zurückgeführt, die den Stoffwechsel von Parasiten stören kann . Dies könnte zu neuen Behandlungen für Krankheiten führen, die derzeit nur schwer zu behandeln sind.
Biofilm Disruption
Die Fähigkeit von 2-OH-PHZ, Biofilme zu zerstören, ist eine weitere bedeutende Anwendung. Biofilme sind schützende Schichten, die Bakterien auf Oberflächen bilden und sie resistenter gegen Antibiotika machen. 2-OH-PHZ kann diese Biofilme durchdringen, wodurch die Bakterien für die Behandlung anfällig werden .
Insecticidal Properties
2-OH-PHZ hat insektizide Eigenschaften gezeigt, die für die Entwicklung sichererer Insektizide genutzt werden könnten. Seine Wirkungsweise besteht darin, die zellulären Prozesse von Insekten zu stören, was zu deren Tod führt .
Bioproduction Enhancement
Gentechnikmethoden wurden eingesetzt, um die Produktion von 2-OH-PHZ durch Mikroorganismen wie Pseudomonas chlororaphis zu steigern . Dies verbessert nicht nur den Ertrag, sondern macht den Prozess auch kostengünstiger, was für kommerzielle Anwendungen unerlässlich ist.
Environmental Stability
Aufgrund seiner chemischen Struktur ist 2-OH-PHZ unter verschiedenen Umweltbedingungen stabil. Diese Stabilität ist vorteilhaft für langfristige Anwendungen in der Landwirtschaft und Medizin, da sie sicherstellt, dass die Verbindung im Laufe der Zeit aktiv bleibt .
Wirkmechanismus
Target of Action
2-Hydroxyphenazine, a derivative of phenazine, is primarily produced by bacteria, particularly Pseudomonas strains . It targets a variety of organisms, including plant-pathogenic fungi, making it useful in controlling plant diseases . It also exhibits broad-spectrum antifungal activity .
Mode of Action
The mode of action of 2-Hydroxyphenazine involves interaction with its targets, leading to their inhibition. It has been reported that phenazine derivatives can inhibit cell viability, DNA synthesis, induce cell cycle arrest, and apoptosis in cancer cells .
Biochemical Pathways
2-Hydroxyphenazine is synthesized through the shikimic acid pathway, using the intermediate chorismic acid as the branch point for biosynthesis of the basic phenazine aromatic structure . The biosynthetic pathway for 2-Hydroxyphenazine from phenazine-1-carboxylic acid was confirmed by identifying 2-hydroxyphenazine-1-carboxylic acid as an intermediate .
Result of Action
The molecular and cellular effects of 2-Hydroxyphenazine’s action include modification of cellular redox states, regulation of gene expression patterns, contribution to biofilm formation and architecture, and enhancement of bacterial survival . It also has the ability to reduce molecular oxygen to reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxyphenazine. For instance, the production of phenazines, including 2-Hydroxyphenazine, is controlled by complex regulatory networks that respond to environmental, nutritional, population, and metabolic inputs
Biochemische Analyse
Biochemical Properties
2-Hydroxyphenazine plays a significant role in biochemical reactions, primarily due to its redox properties. It acts as an electron shuttle, facilitating electron transfer to alternate terminal acceptors. This compound interacts with various enzymes and proteins, including those involved in the bacterial electron transport chain. For instance, it can interact with cytochromes and other redox-active proteins, modulating their activity and influencing cellular respiration . Additionally, 2-Hydroxyphenazine can affect the production of reactive oxygen species, impacting oxidative stress responses in cells .
Cellular Effects
2-Hydroxyphenazine has profound effects on various cell types and cellular processes. In bacterial cells, it contributes to biofilm formation and architecture, enhancing bacterial survival and virulence . It also influences cell signaling pathways by acting as a signaling molecule that regulates gene expression patterns. In eukaryotic cells, 2-Hydroxyphenazine can modify cellular redox states, impacting processes such as cell proliferation, apoptosis, and immune responses . Its ability to generate reactive oxygen species can lead to oxidative damage in cells, affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Hydroxyphenazine exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the electron transport chain . This inhibition can lead to disruptions in cellular respiration and energy production. Additionally, 2-Hydroxyphenazine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in stress responses, metabolism, and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyphenazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Hydroxyphenazine can undergo degradation, leading to the formation of various by-products . These degradation products can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to 2-Hydroxyphenazine in in vitro and in vivo studies has demonstrated its ability to induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Hydroxyphenazine vary with different dosages in animal models. At low doses, the compound can enhance bacterial survival and virulence without causing significant toxicity . At higher doses, 2-Hydroxyphenazine can exhibit toxic effects, including oxidative damage to tissues and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial or antifungal activity without causing adverse effects .
Metabolic Pathways
2-Hydroxyphenazine is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized through the shikimate pathway, with chorismate serving as a precursor . Enzymes such as PhzO convert phenazine-1-carboxylic acid to 2-Hydroxyphenazine, with 2-hydroxy-phenazine-1-carboxylic acid acting as an intermediate . These metabolic pathways are tightly regulated, ensuring the efficient production and utilization of 2-Hydroxyphenazine in bacterial cells .
Transport and Distribution
Within cells and tissues, 2-Hydroxyphenazine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as cellular redox state and the presence of other metabolites . These interactions can affect the overall distribution and activity of 2-Hydroxyphenazine within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Hydroxyphenazine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence cellular respiration and energy production . Post-translational modifications and targeting signals play a role in directing 2-Hydroxyphenazine to its appropriate subcellular locations . These localization patterns can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
phenazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETSEGNZNUBJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902389 | |
| Record name | NoName_1631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4190-95-8 | |
| Record name | 2-Hydroxyphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyphenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 2-hydroxyphenazine?
A1: 2-Hydroxyphenazine exhibits a broad spectrum of biological activities, primarily recognized for its antifungal and antibacterial properties. Research suggests it plays a crucial role in the biocontrol of plant diseases, demonstrating stronger bacteriostatic and fungistatic activity against specific pathogens compared to its precursor, phenazine-1-carboxylic acid (PCA). [, , ]
Q2: How does 2-hydroxyphenazine exert its antifungal effects?
A2: While the exact mechanism of action remains to be fully elucidated, studies suggest that 2-hydroxyphenazine might induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and ultimately cell death. []
Q3: What is the role of 2-hydroxyphenazine in methanogenic archaea?
A3: In methanogenic archaea like Methanosarcina mazei, a derivative of 2-hydroxyphenazine called methanophenazine serves as a crucial redox-active component in the membrane-bound electron transport chain, facilitating energy conservation processes. [, , ]
Q4: Can 2-hydroxyphenazine be used to enhance the activity of other biocontrol agents?
A4: Research suggests that combining 2-hydroxyphenazine with other agents, such as potassium ferricyanide (K3[Fe(CN)6]) and hydrogen peroxide (H2O2), can enhance the conversion rate of PCA to 2-hydroxyphenazine, potentially boosting its biocontrol efficacy. []
Q5: What is the molecular formula and weight of 2-hydroxyphenazine?
A5: 2-Hydroxyphenazine has the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. []
Q6: How is the structure of 2-hydroxyphenazine confirmed?
A6: The structure of 2-hydroxyphenazine has been elucidated using a combination of analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. [, , ]
Q7: Are there any specific structural features of 2-hydroxyphenazine that contribute to its biological activity?
A7: Research suggests that the hydroxyl group at the 2-position of the phenazine ring is crucial for the antifungal activity of 2-hydroxyphenazine. Modifications to this group or the carboxyl group in PCA can significantly impact its activity. [, ]
Q8: How is 2-hydroxyphenazine biosynthesized?
A8: In Pseudomonas species, 2-hydroxyphenazine is biosynthesized from phenazine-1-carboxylic acid (PCA) through the action of a specific enzyme, PhzO, an aromatic monooxygenase. [, ]
Q9: What factors influence the production of 2-hydroxyphenazine in Pseudomonas?
A9: Several factors can influence the production of 2-hydroxyphenazine, including the availability of precursors like PCA, the presence of specific enzymes like PhzO, and environmental factors such as temperature, pH, and nutrient availability. [, , , ]
Q10: What genes are involved in the biosynthesis of 2-hydroxyphenazine?
A10: The biosynthesis of 2-hydroxyphenazine involves a cluster of genes, including phzABCDEFG, which are responsible for the production of various enzymes involved in the phenazine biosynthetic pathway. [, , ]
Q11: How is 2-hydroxyphenazine metabolized?
A11: The metabolism of 2-hydroxyphenazine has been studied in the context of its bioreductive activation in hypoxic conditions. Studies suggest that enzymes like DT-diaphorase and cytochrome P450 might be involved in its metabolism, leading to the formation of reactive species that contribute to its cytotoxic activity. [, , ]
Q12: What are the potential applications of 2-hydroxyphenazine?
A12: Due to its potent antifungal and antibacterial properties, 2-hydroxyphenazine holds promise as a biocontrol agent for managing plant diseases. Its potential use as a therapeutic agent, particularly in cancer treatment targeting hypoxic tumor cells, is also under investigation. [, , , , ]
Q13: Are there any challenges associated with the large-scale production of 2-hydroxyphenazine?
A13: Yes, one challenge in the large-scale production of 2-hydroxyphenazine for biocontrol applications is its relatively low yield under natural conditions. Research is exploring various fermentation optimization strategies, such as two-stage fermentation and genetic engineering, to enhance its production. [, ]
Q14: Is 2-hydroxyphenazine toxic?
A14: While 2-hydroxyphenazine exhibits potent antifungal and antibacterial activity, its toxicity to humans and other mammals requires further investigation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




phenanthren]-10a'-ol](/img/structure/B1496395.png)

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)


![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)

![potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B1496434.png)


![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
